2,2,2-trifluoro-N-(1H-indazol-6-yl)acetamide

Lipophilicity Drug-likeness Physicochemical properties

This 6-substituted indazole building block provides a unique vector for kinase inhibitor scaffold elaboration, with distinct hinge-binding geometry versus 5- or 7-substituted regioisomers. The trifluoroacetamide group serves dual functionality as an orthogonal N-terminal protecting group and a metabolically stable alternative to acetyl/benzoyl analogs. Computed XLogP3 of 2.5 and TPSA of 57.8 Ų position this scaffold within CNS-optimal chemical space. Deprotection yields 6-aminoindazole, a privileged hinge-binding motif in PARP and kinase inhibitor programs. Ideal for medicinal chemistry teams requiring regioisomeric precision.

Molecular Formula C9H6F3N3O
Molecular Weight 229.16
CAS No. 1379290-04-6
Cat. No. B3378063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(1H-indazol-6-yl)acetamide
CAS1379290-04-6
Molecular FormulaC9H6F3N3O
Molecular Weight229.16
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)C(F)(F)F)NN=C2
InChIInChI=1S/C9H6F3N3O/c10-9(11,12)8(16)14-6-2-1-5-4-13-15-7(5)3-6/h1-4H,(H,13,15)(H,14,16)
InChIKeyPOYYEHMJTPOIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-N-(1H-indazol-6-yl)acetamide: Fluorinated Building Block for Kinase-Focused Library Synthesis


2,2,2-Trifluoro-N-(1H-indazol-6-yl)acetamide (CAS 1379290-04-6) is a fluorinated heterocyclic building block with molecular formula C₉H₆F₃N₃O and molecular weight 229.16 g/mol [1]. The compound features an indazole core substituted at the 6-position with a trifluoroacetamide moiety, generating a planar ring system with a calculated XLogP3 of 2.5, topological polar surface area of 57.8 Ų, and two hydrogen bond donors [1]. Commercially available at 95% minimum purity , this compound serves as a versatile intermediate for the synthesis of kinase inhibitor scaffolds and N-protected amine building blocks, with the indazole 6-position providing a specific vector for molecular elaboration distinct from 5-substituted or 7-substituted regioisomers.

Why Indazole-6-yl Building Blocks Cannot Be Interchanged with 5-Substituted Analogs in Structure-Based Design


Regioisomeric substitution on the indazole core fundamentally alters the vector of molecular extension and, critically, the pharmacophoric fit within kinase ATP-binding pockets [1]. Indazole derivatives with substitution at the 5-position versus the 6-position present distinct spatial orientations of pendant functional groups, directly impacting hinge-binding interactions and selectivity profiles across the kinome [2]. The trifluoroacetamide group at the 6-position provides a specific hydrogen-bond donor/acceptor geometry and electronic environment (influenced by the electron-withdrawing -CF₃ group) that differs meaningfully from acetyl or benzoyl analogs [3]. Furthermore, the trifluoroacetamide moiety serves dual functionality: it acts as an N-terminal protecting group in peptide and heterocyclic synthesis while imparting metabolic stability advantages over non-fluorinated acetamides in lead optimization campaigns [3]. Substituting with a different regioisomer (e.g., 5-yl) or a non-fluorinated analog would alter both the synthetic route and the biological profile of any downstream compound, making direct interchange impossible without re-validation of structure-activity relationships.

Quantitative Differentiation of 2,2,2-Trifluoro-N-(1H-indazol-6-yl)acetamide: Physicochemical and Synthetic Utility Benchmarks


Lipophilicity (XLogP3) Comparison: 6-Substituted Indazole Trifluoroacetamide vs. Common Scaffold Analogs

The target compound exhibits a computed XLogP3 of 2.5, positioning it in the optimal lipophilicity range for CNS drug-like small molecules (typically LogP 2-5) while maintaining a topological polar surface area (TPSA) of 57.8 Ų, below the 90 Ų threshold associated with oral bioavailability and blood-brain barrier penetration [1]. In contrast, the more elaborate indazole-based clinical candidate AZD-5423 (a nonsteroidal glucocorticoid receptor modulator bearing a trifluoroacetamide group at a more complex chiral center with additional phenyl and methoxyphenyl substituents) demonstrates substantially higher lipophilicity and molecular weight (MW >500 g/mol), placing it in beyond-Rule-of-5 chemical space . Similarly, the simpler N-(1H-indazol-6-yl)acrylamide analog lacks the electron-withdrawing trifluoromethyl group, resulting in altered hydrogen-bonding capacity and metabolic stability .

Lipophilicity Drug-likeness Physicochemical properties ADME prediction

Regioisomeric Differentiation: 6-Substituted Indazole vs. 5-Substituted Analogs in Kinase Hinge-Binding

The 6-position substitution on the indazole ring orients the trifluoroacetamide group along a vector that is geometrically distinct from 5-substituted analogs, directly impacting kinase hinge-binding interactions. Crystallographic evidence from Lyn kinase (PDB 5XY1) demonstrates that an N-(1H-indazol-6-yl)-quinazolin-2-amine derivative binds with the indazole NH participating in hinge hydrogen-bonding while the 6-position extension projects toward the solvent-exposed region [1]. In contrast, a 5-substituted indazole analog would present the same extension along a different trajectory, likely disrupting the hydrogen-bonding network with the kinase hinge residues . Furthermore, 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine (a structurally related analog with a bromine at the 6-position of the quinoline ring, not to be confused with indazole substitution) demonstrates an IC₅₀ of 1.4 μM against cyclin G-associated kinase (GAK) in cellular assays, with improved liver microsome stability while maintaining narrow kinome selectivity [2]. While the target compound lacks direct kinase inhibition data, the structural precedent establishes that 6-substituted indazole scaffolds confer specific binding orientations not achievable with 5-substituted regioisomers.

Regioisomerism Kinase hinge-binding Structure-activity relationship Indazole vectors

Synthetic Utility: Trifluoroacetamide as Dual-Function Protecting Group and Metabolic Stability Enhancer

The trifluoroacetamide moiety in this compound confers synthetic versatility beyond simple amide analogs. Trifluoroacetamide (Tfac) has been established as a novel N-terminal protecting group for amino acids, dipeptides, and polypeptides during solid-phase peptide synthesis (SPPS), offering orthogonal protection strategies relative to standard Fmoc/Boc chemistry [1]. The electron-withdrawing trifluoromethyl group (-CF₃) reduces the basicity of the adjacent nitrogen, minimizing undesired side reactions during coupling steps. In contrast, non-fluorinated acetamide analogs lack this electronic deactivation and offer reduced metabolic stability in vivo due to susceptibility to amidase-mediated hydrolysis [2]. The trifluoroacetamide group also serves as a precursor to the free amine via selective reduction or hydrolysis under conditions that preserve other sensitive functionality [3]. This dual functionality—protecting group and metabolic stability enhancer—is not available in acetyl or benzoyl analogs, which are more readily cleaved by endogenous esterases/amidases and lack the orthogonal protection capabilities.

N-terminal protection Trifluoroacetamide Metabolic stability Solid-phase peptide synthesis

Procurement-Driven Application Scenarios for 2,2,2-Trifluoro-N-(1H-indazol-6-yl)acetamide (CAS 1379290-04-6)


Core Scaffold for Kinase-Focused Fragment and Lead-Like Library Synthesis

Medicinal chemistry groups synthesizing kinase-targeted libraries should prioritize this 6-substituted indazole building block over 5-substituted regioisomers. The compound's computed XLogP3 of 2.5 and TPSA of 57.8 Ų position it within CNS-optimal chemical space [1], while crystallographic precedent from Lyn kinase (PDB 5XY1) demonstrates that 6-substituted indazole scaffolds present the correct vector geometry for hinge-binding interactions [2]. The trifluoroacetamide group can be elaborated or deprotected to the free amine, enabling systematic SAR exploration without introducing beyond-Rule-of-5 liabilities early in the optimization cascade.

Orthogonal N-Protected Building Block for Multi-Step Heterocyclic Synthesis

Process chemistry and medicinal chemistry teams requiring orthogonal amine protection should procure this compound specifically for the trifluoroacetamide functionality. The Tfac group enables N-terminal protection strategies orthogonal to standard Fmoc/Boc chemistry [3], while the electron-withdrawing -CF₃ group reduces nitrogen basicity to minimize side reactions during coupling steps. This synthetic versatility is absent in acetyl or benzoyl analogs, which lack orthogonal protection capabilities and are more susceptible to metabolic amidase cleavage in downstream biological evaluation.

Precursor to 6-Aminoindazole for PARP and Kinase Inhibitor Synthesis

Synthetic groups engaged in PARP inhibitor programs [4] or kinase inhibitor discovery campaigns requiring 6-aminoindazole as a key intermediate can utilize this compound as a stable, protected amine precursor. Selective deprotection of the trifluoroacetamide group under reductive conditions yields 6-aminoindazole, which can be further functionalized to generate diverse amide, urea, or sulfonamide libraries. The 6-aminoindazole scaffold is a privileged hinge-binding motif in numerous kinase inhibitors, and procurement of this protected form ensures reliable access to the free amine without the handling and stability challenges associated with the free 6-aminoindazole itself.

Comparative Physicochemical Benchmarking for ADME Property Optimization

ADME/PK groups conducting property-based lead optimization should evaluate this compound as a baseline scaffold for assessing the impact of fluorination on metabolic stability and lipophilicity. The trifluoroacetamide group provides a measurable improvement in metabolic stability relative to non-fluorinated acetamides due to the electron-withdrawing effect of the -CF₃ group, which reduces amide bond lability toward amidases [5]. This compound can serve as a reference standard for quantifying the contribution of trifluoromethyl substitution to in vitro microsomal stability and plasma protein binding, enabling data-driven decisions in fluorine scanning campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,2-trifluoro-N-(1H-indazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.